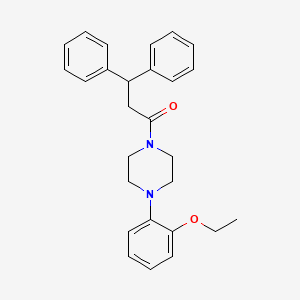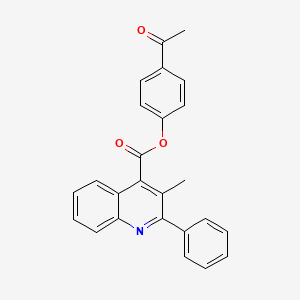
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine, also known as DPPEP, is a compound that has been studied extensively in the scientific community for its potential applications in various fields. It is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a topic of interest for researchers in fields such as pharmacology, neuroscience, and biochemistry. In
Scientific Research Applications
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been studied for its potential applications in various fields of scientific research. In pharmacology, it has been shown to have potential as a drug candidate for the treatment of depression and anxiety disorders. In neuroscience, it has been studied for its effects on the dopaminergic and serotonergic systems, which are involved in mood regulation. In biochemistry, it has been studied for its interactions with various proteins and enzymes, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation. It may also act as an antagonist at certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects:
1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which could lead to improvements in mood and anxiety. It has also been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases associated with oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that it has been shown to be relatively easy to synthesize and purify. Additionally, it has been shown to have a high degree of selectivity for certain receptors, which could make it a useful tool for studying the function of these receptors. However, one limitation of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine-based drugs for the treatment of depression and anxiety disorders. Another area of interest is the study of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine's effects on the immune system, which could have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,3-diphenylpropanoyl)-4-(2-ethoxyphenyl)piperazine and its interactions with various receptors and proteins.
properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2/c1-2-31-26-16-10-9-15-25(26)28-17-19-29(20-18-28)27(30)21-24(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-16,24H,2,17-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUXZFZUAPXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4887771.png)
![3-methyl-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4887775.png)


![2-[(1-acetyl-4-piperidinyl)oxy]-N-cyclohexyl-5-methoxybenzamide](/img/structure/B4887812.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B4887828.png)
![2-[8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetamide](/img/structure/B4887833.png)




![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B4887878.png)
